![molecular formula C9H14ClNO B1463326 3-[1-(Metilamino)etil]fenol clorhidrato CAS No. 1269152-23-9](/img/structure/B1463326.png)
3-[1-(Metilamino)etil]fenol clorhidrato
Descripción general
Descripción
“3-[1-(Methylamino)ethyl]phenol hydrochloride” is a chemical compound with the molecular formula C9H14ClNO . It is also known as Phenylephrine hydrochloride .
Synthesis Analysis
The synthesis of this compound involves a multi-stage process that includes an enzyme-catalyzed synthesis step. This method is particularly suitable for producing phenylephrine, i.e., 3-[(1R)-1-hydroxy-2-methylamino-ethyl]-phenol . Another synthesis method involves the reaction of 3-[(S)-1-(methylamino)ethyl]phenol with formaldehyde and formic acid, followed by reaction with hydrogen chloride in formic acid .
Molecular Structure Analysis
The molecular structure of “3-[1-(Methylamino)ethyl]phenol hydrochloride” is based on structures generated from information available in databases. The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .
Chemical Reactions Analysis
The complexation of this compound with lanthanide ions (Y3+, La3+, Ce3+, Pr3+, Nd3+, Sm3+, Gd3+, Tb3+, and Dy3+) has been studied at different temperatures and different ionic strengths in aqueous solutions by the Irving-Rossotti pH titration technique .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[1-(Methylamino)ethyl]phenol hydrochloride” include a molecular weight of 187.667 Da . Other properties such as boiling point, melting point, and flash point are not available in the search results .
Aplicaciones Científicas De Investigación
Medicina: Agente vasoconstrictor
3-[1-(Metilamino)etil]fenol clorhidrato está estructuralmente relacionado con la fenilefrina, un vasoconstrictor bien conocido . Se utiliza en entornos médicos para aumentar la presión arterial en pacientes que sufren hipotensión significativa, particularmente durante la anestesia . La capacidad de este compuesto para constreñir los vasos sanguíneos lo hace valioso en el manejo de estados de presión arterial baja.
Bioquímica: Evaluación de la función mitocondrial
En la investigación bioquímica, este compuesto se ha utilizado en el estudio de la tensión de oxígeno mitocondrial y la función in vivo . Es parte de la técnica de duración del estado triplete de protoporfirina IX (PpIX-TSLT), que es un método novedoso para evaluar la función mitocondrial a través de mediciones cutáneas.
Farmacología: Descongestionante nasal
Las aplicaciones farmacológicas del compuesto incluyen su uso como descongestionante nasal debido a sus efectos simpaticomiméticos . Actúa sobre los receptores adrenérgicos para reducir la hinchazón en los pasajes nasales, proporcionando alivio de la congestión.
Química analítica: Compuesto de referencia
En química analítica, el this compound sirve como compuesto de referencia para varios métodos analíticos. Ayuda en la calibración de instrumentos y la validación de procedimientos analíticos, asegurando la precisión y exactitud en el análisis químico .
Síntesis orgánica: Intermedio para fármacos activos
Este químico se utiliza como intermedio en la síntesis de alcoholes ópticamente activos, incluida la fenilefrina . El proceso de múltiples etapas implica pasos catalizados por enzimas, destacando su importancia en la producción de productos farmacéuticos.
Ciencia de materiales: Bloques de construcción orgánicos
En la ciencia de materiales, este compuesto se considera un bloque de construcción orgánico. Se puede utilizar para sintetizar moléculas y materiales más complejos, contribuyendo al desarrollo de nuevos compuestos con aplicaciones potenciales en diversas industrias .
Mecanismo De Acción
Target of Action
The primary targets of 3-[1-(Methylamino)ethyl]phenol hydrochloride are the alpha-1 adrenergic receptors, specifically ADRA1A, ADRA1B, and ADRA1D . These receptors play a crucial role in the regulation of various physiological processes, including vascular smooth muscle contraction, cardiac output, and neurotransmitter release from sympathetic nerves.
Mode of Action
3-[1-(Methylamino)ethyl]phenol hydrochloride interacts with its targets, the alpha-1 adrenergic receptors, by acting as an agonist . This means it binds to these receptors and activates them, triggering a series of intracellular events. The activation of these receptors leads to the constriction of blood vessels and an increase in blood pressure.
Biochemical Pathways
Upon activation of the alpha-1 adrenergic receptors by 3-[1-(Methylamino)ethyl]phenol hydrochloride, the G-protein coupled receptor pathway is stimulated. This leads to the activation of phospholipase C, which then catalyzes the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions from intracellular stores, while DAG activates protein kinase C. These events lead to various downstream effects, including smooth muscle contraction and neurotransmitter release .
Result of Action
The molecular and cellular effects of 3-[1-(Methylamino)ethyl]phenol hydrochloride’s action primarily involve the constriction of blood vessels and an increase in blood pressure. This is due to its agonistic action on the alpha-1 adrenergic receptors, leading to smooth muscle contraction in the vascular walls .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3-[1-(Methylamino)ethyl]phenol hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with adrenergic receptors, particularly the alpha-1 adrenergic receptor (ADRA1A), which is involved in the regulation of vascular tone and blood pressure . The nature of these interactions often involves binding to the receptor sites, leading to either activation or inhibition of the receptor’s function.
Cellular Effects
The effects of 3-[1-(Methylamino)ethyl]phenol hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the adrenergic signaling pathway, leading to increased intracellular calcium levels and subsequent cellular responses . Additionally, it has been observed to affect gene expression related to metabolic processes and stress responses.
Molecular Mechanism
The molecular mechanism of action of 3-[1-(Methylamino)ethyl]phenol hydrochloride involves its binding interactions with biomolecules. It binds to adrenergic receptors, leading to the activation of G-proteins and subsequent signaling cascades . This activation can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism. The compound’s ability to modulate these pathways makes it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[1-(Methylamino)ethyl]phenol hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained activation or inhibition of cellular pathways, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of 3-[1-(Methylamino)ethyl]phenol hydrochloride vary with different dosages in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant physiological changes. For instance, high doses of the compound have been associated with increased blood pressure and heart rate due to its adrenergic activity . Toxic or adverse effects at high doses include potential damage to cardiovascular tissues and other organs.
Metabolic Pathways
3-[1-(Methylamino)ethyl]phenol hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are responsible for its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 3-[1-(Methylamino)ethyl]phenol hydrochloride within cells and tissues involve specific transporters and binding proteins. It is known to be transported across cell membranes via adrenergic transporters and can accumulate in specific tissues such as the heart and blood vessels . This localization is crucial for its physiological effects and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-[1-(Methylamino)ethyl]phenol hydrochloride affects its activity and function. It is often found in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with cellular components and the modulation of cellular processes.
Propiedades
IUPAC Name |
3-[1-(methylamino)ethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10-2)8-4-3-5-9(11)6-8;/h3-7,10-11H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSJPQGOUYZOGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1463245.png)

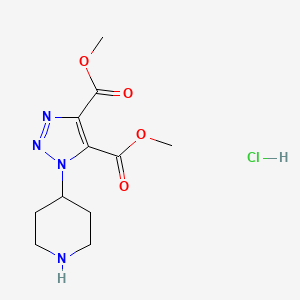
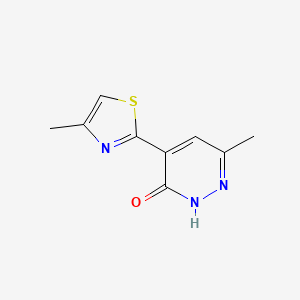

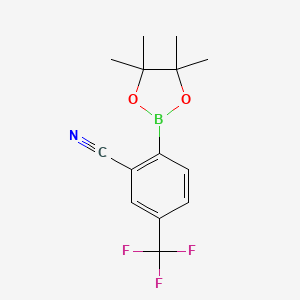

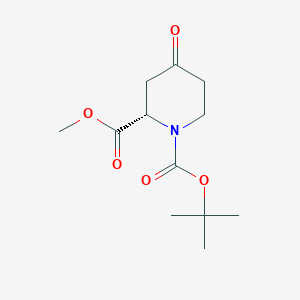

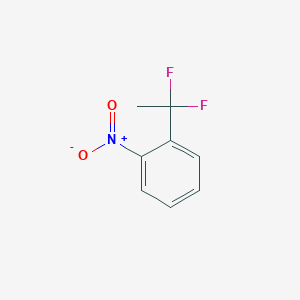

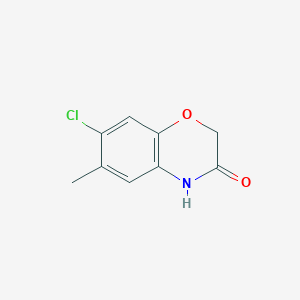
![N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride](/img/structure/B1463262.png)
![4-[(4-Methoxypiperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1463263.png)